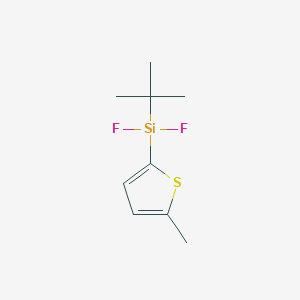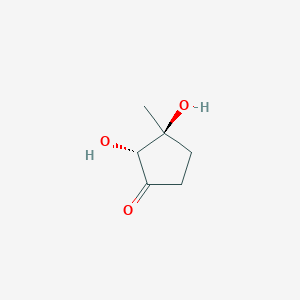![molecular formula C17H17BrN2O B14196993 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919292-63-0](/img/structure/B14196993.png)
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is a complex organic compound belonging to the benzo[h]isoquinoline family This compound is characterized by the presence of a bromine atom at the 9th position and a dimethylaminoethyl group at the 6th position of the benzo[h]isoquinolin-1(2H)-one core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one typically involves the reaction of 2-benzyl-6-bromobenzo[h]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product undergoes further functionalization to introduce the dimethylaminoethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Condensation Reactions: The dimethylaminoethyl group can participate in condensation reactions to form imines, amines, thioureas, and hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzo[h]isoquinolines, quinones, hydroquinones, imines, amines, thioureas, and hydrazones .
Applications De Recherche Scientifique
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dimethylaminoethyl group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed to involve photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[d,e]isoquinoline-1,3(2H)-dione
- 9-Bromo-6-(2-(methylamino)ethyl)benzo[h]isoquinolin-1(2H)-one
Uniqueness
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both bromine and dimethylaminoethyl groups
Propriétés
Numéro CAS |
919292-63-0 |
|---|---|
Formule moléculaire |
C17H17BrN2O |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
9-bromo-6-[2-(dimethylamino)ethyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C17H17BrN2O/c1-20(2)8-6-11-9-12-5-7-19-17(21)16(12)15-10-13(18)3-4-14(11)15/h3-5,7,9-10H,6,8H2,1-2H3,(H,19,21) |
Clé InChI |
XJKWACVVLUPVGC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



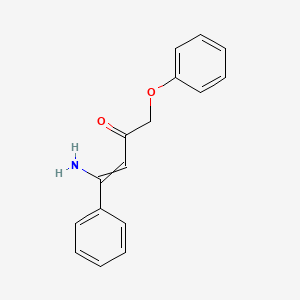
![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)

![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
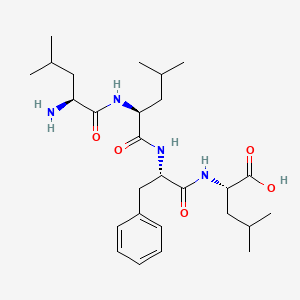

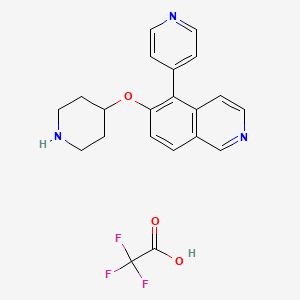
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)
